2-Ethyl-3H-isoindol-1-imine;hydrochloride
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Overview
Description
Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
- Imidazole-containing compounds, including 2-ethyl-3H-isoindol-1-imine hydrochloride, exhibit antioxidant properties. Researchers have synthesized derivatives of imidazole and evaluated their scavenging potential using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) .
- Novel derivatives of 2-ethyl-3H-isoindol-1-imine hydrochloride have been synthesized and tested for cytotoxicity. For example, 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imine derivatives were evaluated .
- Commercially available drugs containing a 1,3-diazole ring (such as metronidazole, omeprazole, and thiabendazole) demonstrate the significance of this core structure in pharmaceuticals .
Antioxidant Potential
Cytotoxicity Testing
Drug Development
Antibacterial and Antifungal Activities
Future Directions
The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is necessary . In the past, drugs containing heterocyclic nuclei have provided high chemotherapeutic values and acted as a remedy for the development of novel drugs . Therefore, compounds like “2-Ethyl-3H-isoindol-1-imine;hydrochloride” may have potential in future drug development.
Mechanism of Action
Target of Action
It is known that imidazole compounds, which are structurally similar to 2-ethyl-3h-isoindol-1-imine;hydrochloride, have a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole compounds typically interact with their targets through the formation of hydrogen bonds and ionic interactions, facilitated by the presence of nitrogen atoms in the imidazole ring . This interaction can lead to changes in the target’s function, which can have various downstream effects.
Biochemical Pathways
Imidazole compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Given the broad range of biological activities associated with imidazole compounds , it is likely that the compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
2-ethyl-3H-isoindol-1-imine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-12-7-8-5-3-4-6-9(8)10(12)11;/h3-6,11H,2,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGOYONLLOAOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=CC=CC=C2C1=N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3H-isoindol-1-imine;hydrochloride |
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